molecular formula C9H9BrN2O4 B112956 N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide CAS No. 7357-66-6

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

Cat. No. B112956
CAS RN: 7357-66-6
M. Wt: 289.08 g/mol
InChI Key: WFVRYIASUVEKMY-UHFFFAOYSA-N
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Description

“N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide” is a chemical compound with the linear formula C9H9BrN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a molecular weight of 289.087 .


Molecular Structure Analysis

The three substituents in the compound vary in the degree of lack of planarity with the central phenyl ring . The methoxy group is nearest to being coplanar, with a C—C—O—C torsion angle of 6.1 (5) . The nitro group is less coplanar, with a 12.8 (5) twist about the C—N bond . The acetamido group is considerably less coplanar with the central ring, having a 25.4 (5) twist about the C—N bond to the ring . The NH group forms an intramolecular N—O hydrogen bond to a nitro-group O atom .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Synthetic Approaches : Research has detailed the synthesis of various acetamide derivatives through multi-step reactions, including alkylation, nitration, and catalytic hydrogenation. For instance, derivatives of nitrophenyl acetamide have been synthesized using palladium on carbon (Pd/C) catalysts for hydrogenation steps, highlighting a route to obtain amino derivatives from nitro precursors, which might be applicable for synthesizing N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide derivatives (Zhang Qun-feng, 2008; P. Rani et al., 2016).

  • Chemical Properties and Interactions : Studies on nitrophenyl acetamides have explored their properties, such as sensitivity to light, ability to form hydrogen bonds, and reactivity towards various chemical reagents. These properties are critical for understanding how N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide might behave in different chemical environments and could guide its applications in synthesis or as part of material science research (Sergey Girel et al., 2022; A. Al‐Sehemi et al., 2017).

Potential Applications

  • Pharmaceutical Intermediates : Nitrophenyl acetamides have been explored as intermediates in the synthesis of pharmaceuticals, indicating that N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide could serve a similar role. Its potential to undergo transformations such as reduction, acetylation, or coupling reactions makes it a candidate for the synthesis of complex organic molecules with biological activity (D. Crich & Sochanchingwung Rumthao, 2004; E. Salama, 2020).

  • Material Science and Non-Linear Optical Materials : The structural features of nitrophenyl acetamides, such as their ability to form hydrogen bonds and their electronic properties, make them subjects of interest in material science, particularly in the development of non-linear optical materials. This suggests potential research applications for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in the field of optoelectronics or as part of materials with specialized properties (Clark et al., 2000).

properties

IUPAC Name

N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVRYIASUVEKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284600
Record name N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

CAS RN

7357-66-6
Record name 7357-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (5° C.) solution of 3.36 g (13.8 mmol) of 2-Bromo-4-acetaminoanisole in 5 mL of acetic anhydride and 10 mL of acetic acid, was added dropwise 0.9 mL (13.8 mmol) of concentrate nitric acid. The resulting solution was stirred at 5° C. for 3 h, poured into 90 mL of water, stirred, and filtered to collect the solid (the desired product). The solid was washed twice with cold water, dried under vacuo at 100° C., crystallized from chloroform to give 3.26 g (82% yield) of pure compound 6. 1H NMR (CDCl3) δ 10.2 (s, 1 H, NH), 9.09 (s, 1 H), 7.67 (s, 1 H), 3.95 (s, 3 H, OMe), 2.28 (s, 3 H, CH3).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Yield
82%

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